Mixed Halogen Orthogonal Cross-Coupling
4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine possesses both a C–Br and a C–Cl bond on the 3‑bromo‑5‑chlorophenyl ring. According to a quantitative reactivity model for oxidative addition to Pd(0), aryl bromides exhibit substantially faster oxidative addition rates than aryl chlorides; for example, the model predicts a relative rate difference sufficient to achieve site‑selective coupling in multihalogenated substrates [1]. In contrast, 4-(3-bromophenyl)-2,6-diphenylpyrimidine and 4-(3-chlorophenyl)-2,6-diphenylpyrimidine each carry only one halogen, precluding orthogonal diversification . The symmetrical 4-(3,5-dibromophenyl)-2,6-diphenylpyrimidine bears two chemically equivalent Br atoms, which often results in statistical product distributions during sequential coupling .
| Evidence Dimension | Number of distinct halogen substituents and potential for orthogonal reactivity |
|---|---|
| Target Compound Data | Two distinct halogens (1× Br, 1× Cl) on the 4‑aryl ring |
| Comparator Or Baseline | 4-(3-Bromophenyl) analog: 1× Br only; 4-(3-Chlorophenyl) analog: 1× Cl only; 4-(3,5-Dibromophenyl) analog: 2× Br (symmetrical) |
| Quantified Difference | Qualitative: orthogonal vs. non‑orthogonal vs. symmetrical reactivity; quantitative rate differences predicted by the Lu et al. model (Chem. Sci. 2022) [1] |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura cross‑coupling conditions |
Why This Matters
Procurement of the mixed‑halogen compound is mandatory for synthetic routes requiring sequential, chemoselective C–C bond formation without protecting‑group strategies.
- [1] Lu, J.; Donnecke, S.; Paci, I.; Leitch, D. C. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci. 2022, 13, 3477–3488. View Source
